molecular formula C43H34NO2PS B12861463 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide

2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide

Cat. No.: B12861463
M. Wt: 659.8 g/mol
InChI Key: FMGULRPHZXDXSH-KZYZXMRESA-N
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Description

2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide is a complex organic compound that features a combination of phosphine, sulfinyl, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide typically involves multiple steps, including the formation of the phosphine and sulfinyl groups, followed by their incorporation into the benzamide structure. Common reagents used in these reactions include diphenylphosphine, naphthalene derivatives, and benzoyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinyl group yields sulfides.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide involves its interaction with molecular targets such as enzymes or receptors. The phosphine and sulfinyl groups may play a role in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies are required to elucidate the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-acetamide
  • 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-propionamide

Uniqueness

The uniqueness of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological activities.

Properties

Molecular Formula

C43H34NO2PS

Molecular Weight

659.8 g/mol

IUPAC Name

2-diphenylphosphanyl-N-[(1S,2R)-2-naphthalen-1-ylsulfinyl-1,2-diphenylethyl]benzamide

InChI

InChI=1S/C43H34NO2PS/c45-43(38-29-15-16-30-39(38)47(35-24-9-3-10-25-35)36-26-11-4-12-27-36)44-41(33-19-5-1-6-20-33)42(34-21-7-2-8-22-34)48(46)40-31-17-23-32-18-13-14-28-37(32)40/h1-31,41-42H,(H,44,45)/t41-,42+,48?/m0/s1

InChI Key

FMGULRPHZXDXSH-KZYZXMRESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)S(=O)C3=CC=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)S(=O)C3=CC=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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